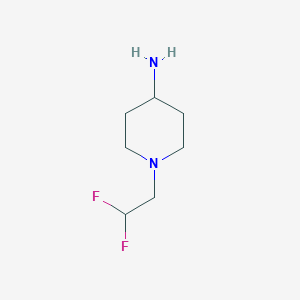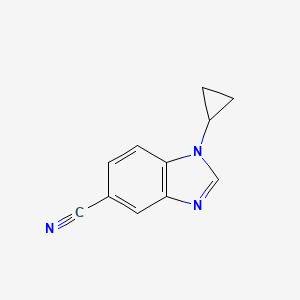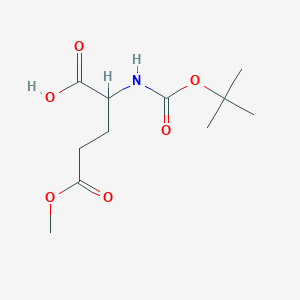
(1,2,3,4-Tetrahydroquinolin-8-yl)methanol
描述
(1,2,3,4-Tetrahydroquinolin-8-yl)methanol is a chemical compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol . It is a heterocyclic building block used in various chemical syntheses and research applications . The compound is characterized by a tetrahydroquinoline ring system substituted with a methanol group at the 8th position .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,3,4-Tetrahydroquinolin-8-yl)methanol typically involves the reduction of quinoline derivatives. One common method is the catalytic hydrogenation of 8-quinolinemethanol under mild conditions . This process involves the use of hydrogen gas and a suitable catalyst, such as palladium on carbon (Pd/C), to reduce the quinoline ring to a tetrahydroquinoline structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to ensure high yield and purity . The compound is then purified through crystallization or distillation techniques to obtain the desired product .
化学反应分析
Types of Reactions
(1,2,3,4-Tetrahydroquinolin-8-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form fully saturated derivatives.
Substitution: The hydrogen atoms on the tetrahydroquinoline ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Electrophilic substitution reactions using reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
科学研究应用
(1,2,3,4-Tetrahydroquinolin-8-yl)methanol has a wide range of scientific research applications, including:
作用机制
The mechanism of action of (1,2,3,4-Tetrahydroquinolin-8-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to its observed biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
8-Quinolinemethanol: A precursor to (1,2,3,4-Tetrahydroquinolin-8-yl)methanol, differing by the degree of saturation in the quinoline ring.
1,2,3,4-Tetrahydroquinoline: Lacks the methanol group at the 8th position.
Quinoline: An aromatic heterocyclic compound with a fully unsaturated ring system.
Uniqueness
This compound is unique due to its combination of a tetrahydroquinoline ring and a methanol group, which imparts distinct chemical and biological properties .
属性
IUPAC Name |
1,2,3,4-tetrahydroquinolin-8-ylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-7-9-4-1-3-8-5-2-6-11-10(8)9/h1,3-4,11-12H,2,5-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPIXUPBPDDOAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)CO)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00555484 | |
| Record name | (1,2,3,4-Tetrahydroquinolin-8-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00555484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112106-90-8 | |
| Record name | 1,2,3,4-Tetrahydro-8-quinolinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112106-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,2,3,4-Tetrahydroquinolin-8-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00555484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid](/img/structure/B3082202.png)
![3-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B3082218.png)
![6-ethyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3082224.png)

![3-[7-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B3082233.png)

![Methyl (2E)-3-[6-(trifluoromethyl)pyridin-3-YL]prop-2-enoate](/img/structure/B3082238.png)
![3-(Phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3082250.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B3082271.png)


![[3-(Dimethylamino)-2-(pyrazin-2-YL)propyl]dimethylamine](/img/structure/B3082294.png)

